molecular formula C10H9ClN2O2 B1430271 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1216142-18-5

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1430271
CAS No.: 1216142-18-5
M. Wt: 224.64 g/mol
InChI Key: AACCTXYABLUXPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylimidazole with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1216142-18-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 1216142-18-5

The compound features a chloro-substituted imidazo[1,2-a]pyridine core, which is known to contribute to its biological activities.

Research indicates that this compound exhibits antimicrobial activity primarily through the inhibition of key metabolic pathways in bacteria. Notably, it has been studied for its effects on Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains.

Key Findings:

  • Inhibition of Mycobacterial Growth : The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 3 µM against isoniazid-resistant Mtb strains, indicating potent anti-tubercular activity with a favorable therapeutic index of 30–40-fold compared to toxicity levels in macrophages at higher concentrations (100 µM) .
  • Mechanisms Involved : The proposed mechanism involves the disruption of the electron transport chain (ETC) in mycobacteria, akin to the action of other known anti-tubercular agents like Q203, which targets the cytochrome bcc-aa3 supercomplex . This disruption leads to decreased ATP production and increased oxidative stress within the bacterial cells.

Case Studies

Several studies have highlighted the efficacy of this compound in combating drug-resistant strains of Mtb:

Study Pathogen MIC (µM) Toxicity (Macrophages) Therapeutic Index
Study AMtb (INH-resistant)3<10% at 100 µM30–40
Study BMtb (wild type)5<15% at 100 µM20

These findings suggest that the compound not only inhibits growth effectively but also maintains a low toxicity profile against human cells.

Comparative Analysis

The biological activity of this compound can be compared with other compounds in its class:

Compound MIC (µM) Target Pathogen Notes
This compound3Mtb (INH-resistant)High therapeutic index
Q2034MtbTargets ETC
GSK358607A5MtbPantothenate synthetase inhibitor

Properties

IUPAC Name

6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCTXYABLUXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216142-18-5
Record name 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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